molecular formula C23H28N2O4 B8485667 benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate

benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate

Cat. No.: B8485667
M. Wt: 396.5 g/mol
InChI Key: FCLMISQJLYDDFI-UHFFFAOYSA-N
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Description

benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzyl group, a piperidinyl moiety, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the piperidinyl moiety, followed by the introduction of the benzyl group and the carbamate functional group. Common reagents used in these reactions include benzyl chloride, piperidine, and isopropyl alcohol. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various applications such as drug development and material science .

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating neurological disorders. Its interaction with neurotransmitter pathways suggests it could be useful in developing drugs for conditions like Alzheimer’s disease.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and altering biochemical pathways. This interaction can modulate various physiological processes, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate: Known for its potential in medicinal chemistry.

    1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another compound with similar structural features, used in anticancer research.

    Indole derivatives: These compounds share structural similarities and are used in various biological applications.

Uniqueness

This compound stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate

InChI

InChI=1S/C23H28N2O4/c1-16(2)29-22-13-18(19-11-12-25(3)14-21(19)26)9-10-20(22)24-23(27)28-15-17-7-5-4-6-8-17/h4-10,13,16,19H,11-12,14-15H2,1-3H3,(H,24,27)

InChI Key

FCLMISQJLYDDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2=O)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 ml of a 6N aqueous hydrochloric acid solution are added to a solution of 1.77 g of benzyl [4-(5-methoxy-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate in 60 ml of THF. The reaction medium is heated at 50° C. for 2 h 30 and then evaporated to dryness. The residue is taken up in 15 ml of water, 5 ml of a saturated aqueous sodium carbonate solution and 50 ml of ethyl acetate. The two phases are separated, and the aqueous phase is washed with twice 15 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated, so as to give 1.7 g of benzyl [4-(1-methyl-3-oxopiperidin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate in the form of a brown gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl [4-(5-methoxy-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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